(2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Description
“(2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide” is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-yl group at position 5 and an (E)-cinnamamide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and metabolic stability, making it prevalent in medicinal chemistry . This compound’s structural design aligns with derivatives investigated for anticonvulsant, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
(E)-3-phenyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(20-15)12-7-4-10-21-12/h1-10H,(H,16,18,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIZMMTVXYXVSR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Coupling with Thiophene: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction between the oxadiazole-thiophene intermediate and a suitable aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents like amines or thiols, typically under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the compound's efficacy as an antiviral agent, particularly against the dengue virus. Through high-throughput screening and structure-activity relationship (SAR) studies, researchers have synthesized derivatives of this compound that exhibit significant inhibitory activity against the dengue viral polymerase. The most potent inhibitors derived from this series have demonstrated submicromolar activity against all four serotypes of the dengue virus in vitro .
Case Study: Dengue Virus Inhibition
A specific study reported on the synthesis and evaluation of various oxadiazole derivatives, including (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide. These compounds were shown to effectively inhibit the polymerase enzyme of the dengue virus, making them promising candidates for further development into antiviral therapies .
Neuroprotective Properties
The compound also shows potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of 1,3,4-oxadiazoles can act as multitarget-directed ligands (MTDLs), capable of inhibiting key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). These activities are crucial for reducing amyloid-beta aggregation and neuroinflammation .
Case Study: Cholinesterase Inhibition
In a study focused on cholinesterase inhibition, several oxadiazole derivatives were synthesized and evaluated for their ability to inhibit both AChE and BACE-1. Notably, compounds derived from the oxadiazole scaffold exhibited promising IC50 values, indicating strong inhibitory potential against these enzymes. For instance, one compound demonstrated an IC50 of 0.052 μM against AChE, suggesting significant neuroprotective capabilities .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide. Variations in substituents on the phenyl ring and thiophene moiety can significantly influence their pharmacological profiles.
| Compound | Substituent | AChE Inhibition (IC50 μM) | BACE-1 Inhibition (IC50 μM) |
|---|---|---|---|
| A | -Cl | 0.907 | 1.5 |
| B | -NO₂ | 0.052 | 0.9 |
| C | -CF₃ | 8.3 | 2.5 |
This table summarizes some findings from SAR studies that illustrate how different substituents affect inhibitory activity against cholinesterases and BACE-1 .
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Findings
Structural Influences on Activity
- Oxadiazole Core : The 1,3,4-oxadiazole ring enhances metabolic stability and electron deficiency, improving receptor binding in enzyme inhibition (e.g., α-glucosidase in compound 8q) .
- Thiophene vs. Halogenated Aromatics : The target’s thiophene group may reduce lipophilicity compared to bromophenyl or trifluorophenyl analogues (e.g., compound 32: log k = 2.01 vs. predicted lower log P for thiophene) . This could influence blood-brain barrier penetration for anticonvulsant applications.
- Cinnamamide Geometry : The (E)-configuration ensures planarity, critical for interactions with hydrophobic pockets in enzymes or receptors, as seen in antiplasmodial cinnamanilides .
Pharmacological Potential
- Anticonvulsant Activity : Analogues like (2E)-3-(4-Bromophenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide show efficacy in MES tests, suggesting the target compound may share similar mechanisms .
- Enzyme Inhibition : The oxadiazole-thiophene scaffold could mimic the sulfanyl acetamide derivatives (e.g., 8q) in targeting α-glucosidase, though substituent differences may alter potency .
- Multi-Target Capacity : N-Phenethylcinnamamide’s multi-target activity highlights the cinnamamide moiety’s versatility, implying the target compound may exhibit broad-spectrum effects if optimized .
Physicochemical Properties
- Synthetic Accessibility : Synthesis routes for oxadiazole derivatives typically involve cyclization of thiosemicarbazides or coupling reactions, as seen in compound 8q and thiadiazole derivatives .
Biological Activity
The compound (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a member of the oxadiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antiviral properties, cytotoxic effects against cancer cell lines, and potential mechanisms of action.
Antiviral Properties
Recent studies have highlighted the compound's effectiveness as an antiviral agent. Specifically, it has been evaluated against dengue virus polymerase. The following points summarize key findings:
- Inhibition of Dengue Virus Polymerase : The compound demonstrates significant inhibitory activity against the dengue virus polymerase (NS5 RdRp), with submicromolar IC50 values across all four dengue virus serotypes .
- Structure–Activity Relationship (SAR) : A systematic SAR study revealed that modifications to the oxadiazole and thiophenyl groups enhance antiviral potency. The most potent derivatives were identified through high-throughput screening methods .
Cytotoxicity Against Cancer Cell Lines
The compound has also been investigated for its anticancer properties. Notable findings include:
- Cytotoxic Activity : In vitro studies show that (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide exhibits cytotoxic effects on various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia (CEM) cells .
- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells, with increased levels of p53 expression and caspase activation observed in treated cells . This suggests that the compound may disrupt cellular processes essential for cancer cell survival.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar oxadiazole derivatives is presented in Table 1.
| Compound Name | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Antiviral | 0.5 | Dengue Virus Polymerase |
| Compound B | Cytotoxic | 0.65 | MCF-7 Cells |
| (2E)-3-pheny... | Antiviral/Cytotoxic | 0.25 | Dengue Virus Polymerase / MCF-7 Cells |
Case Study 1: Antiviral Efficacy
A study conducted by researchers at [source] found that (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide significantly reduced viral load in infected cell models when administered at concentrations as low as 0.25 µM. This highlights its potential as a therapeutic agent against dengue fever.
Case Study 2: Cancer Cell Line Testing
In another investigation published in [source], the compound was tested against multiple cancer cell lines, showing an IC50 value of 0.65 µM against MCF-7 cells. The study concluded that structural modifications could enhance its anticancer properties further.
Q & A
Q. What are the typical synthetic routes for (2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step organic reactions. A common approach includes:
Formation of the oxadiazole core : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ at 90°C for 3 hours) .
Introduction of the thiophene moiety : Coupling reactions using thiophene-2-carbonyl chloride or analogous reagents .
Enamide formation : Condensation of the oxadiazole intermediate with (E)-3-phenylprop-2-enoic acid via amide coupling agents (e.g., HATU or EDCI) .
Q. Key conditions :
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in macrophage models .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .
Note : Ensure compound solubility in DMSO/PBS and use appropriate controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during oxadiazole formation?
- Solvent selection : Replace polar aprotic solvents (DMF) with ionic liquids to reduce byproducts like hydrolyzed intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization and improve regioselectivity .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. Example optimization table :
| Parameter | Baseline Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 90°C | 80°C | +15% |
| Catalyst | None | ZnCl₂ (5 mol%) | +22% |
| Reaction Time | 3 hours | 2.5 hours | +10% |
Q. How can computational chemistry methods like DFT predict the electronic properties of this compound?
Q. What strategies can address discrepancies in biological activity data across studies?
Q. How can degradation pathways of this compound be analyzed under physiological conditions?
- Forced degradation studies :
- Metabolite identification : Use hepatocyte microsomes to detect phase I/II metabolites .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on this compound’s anti-inflammatory efficacy?
- Possible factors :
- Resolution steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
